24,25-24,25-Dihydrolanosterol, also known as lanostenol, is a tetracyclic triterpenoid compound belonging to the sterol family. It is a crucial intermediate in the biosynthesis of cholesterol in mammals and ergosterol in fungi. [, , , , ] It serves as a substrate for the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the cholesterol biosynthetic pathway. [, , , , , , , , , , , , ] 24,25-24,25-Dihydrolanosterol has been isolated from various sources, including rat liver microsomes, pig liver microsomes, and human liver. [, , ]
Dihydrolanosterol is classified as a sterol, a subgroup of steroids characterized by a four-ring core structure. It is an intermediate in the cholesterol biosynthetic pathway, specifically formed from lanosterol through the reduction of double bonds in its side chain. This compound is predominantly synthesized in the liver and plays a crucial role in various biological processes related to cholesterol metabolism .
The synthesis of dihydrolanosterol can occur through several methods:
Dihydrolanosterol has the molecular formula with a molecular weight of approximately 428.733 g/mol . Its structure features:
The compound's structural configuration allows it to participate effectively in further biochemical transformations leading to cholesterol and other sterols.
Dihydrolanosterol participates in several important chemical reactions:
The mechanism of action of dihydrolanosterol primarily revolves around its role as a precursor in cholesterol biosynthesis. It acts as a substrate for several enzymes that facilitate the conversion into more complex sterols:
Dihydrolanosterol exhibits several notable physical and chemical properties:
Dihydrolanosterol has several scientific applications:
Squalene monooxygenase (SM, also known as squalene epoxidase; EC 1.14.14.17) catalyzes the first oxygen-dependent step in cholesterol biosynthesis, positioning it as a critical gatekeeper for dihydrolanosterol formation. This endoplasmic reticulum (ER)-membrane-associated enzyme oxidizes squalene—a 30-carbon isoprenoid compound—using molecular oxygen and NADPH as co-substrates. The reaction produces 2,3-oxidosqualene (squalene epoxide), the immediate precursor for sterol ring cyclization [3] [5]. SM belongs to the flavoprotein monooxygenase family and contains a loosely bound FAD cofactor that facilitates electron transfer from NADPH-cytochrome P450 reductase (not NADPH directly). The catalytic domain (C-terminal) forms a three-layer ββα sandwich structure, with a conserved tyrosine residue (Y195 in humans) enabling substrate epoxidation rather than hydroxylation—a unique mechanistic feature among monooxygenases [3] [7].
SM activity is rate-limiting for post-squalene cholesterol synthesis. Its product, 2,3-oxidosqualene, serves dual metabolic roles:
Table 1: Key Enzymatic Features of Squalene Monooxygenase
Property | Detail |
---|---|
Gene Symbol (Human) | SQLE |
Chromosomal Location | 8q24.13 |
Catalytic Products | 2,3-Oxidosqualene (MOS), Dioxidosqualene (DOS) |
Cofactor Requirements | FAD, O₂, NADPH (via cytochrome P450 reductase) |
Inhibitors | Terbinafine (fungal-specific), NB-598 (mammalian), Galloyl glucoses |
Structural Domains | N-terminal regulatory domain (cholesterol-sensing), C-terminal catalytic domain |
Following SM-catalyzed epoxidation, lanosterol synthase (LAS) cyclizes 2,3-oxidosqualene into lanosterol—a tetracyclic triterpenoid with a double bond at Δ24,25. Dihydrolanosterol (24,25-dihydrolanosterol) formation requires saturation of this double bond, catalyzed by the enzyme sterol Δ24-reductase (DHCR24). This NADPH-dependent reduction eliminates the C24-C25 unsaturation, producing a saturated side chain essential for cholesterol’s structural integrity [4].
Notably, lanosterol and dihydrolanosterol serve as parallel substrates for downstream demethylation and isomerization reactions. Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, acts on both sterols but exhibits substrate preference in a species-specific manner. In mammals, CYP51 efficiently processes dihydrolanosterol to 4,4-dimethyl-5α-cholesta-8-en-3β-ol by removing the 14α-methyl group—a reaction inhibited by azole antifungals (e.g., ketoconazole) due to mechanistic conservation across eukaryotes [4] [1].
Table 2: Enzymatic Conversion of Lanosterol to Dihydrolanosterol and Downstream Products
Substrate | Enzyme | Product | Cofactors/Inhibitors |
---|---|---|---|
Lanosterol | Sterol Δ24-reductase | Dihydrolanosterol | NADPH |
Dihydrolanosterol | CYP51 | 4,4-Dimethyl-5α-cholesta-8-en-3β-ol | O₂, NADPH; inhibited by ketoconazole |
The timing of the Δ24,25-bond reduction divides eukaryotic sterol biosynthesis into distinct metabolic strategies:
Plant sterol biosynthesis exhibits further complexity. Dioscorea species utilize cycloartenol (not lanosterol) as the initial cyclization product. A regioselective sterol side-chain reductase (SSR2) reduces cycloartenol’s Δ24 bond to initiate cholesterol synthesis for saponin production—a parallel to mammalian dihydrolanosterol formation [1].
A hallmark of dihydrolanosterol metabolism is the retention of the Δ8(9) double bond through multiple biosynthetic steps. This conservation spans mammals, fungi, and protists:
The genetic basis for this conservation lies in the ERG2/Emopamil Binding Protein (EBP) gene family. Mutations here disrupt Δ8(9)-isomerization, causing developmental disorders (Conradi-Hünermann syndrome) in humans and viability defects in fungi—evidence of deep functional conservation [4].
Table 3: Evolutionary Conservation of Sterol Biosynthetic Features
Trait | Mammals | Fungi | Plants |
---|---|---|---|
Initial Cyclization Product | Lanosterol | Lanosterol | Cycloartenol |
Δ24,25-Reduction Timing | Early (→ dihydrolanosterol) | Late (post-zymosterol) | Variable (SSR-dependent) |
Δ8(9)-Bond Handling | Retained until lathosterol | Retained until fecosterol | Early isomerization |
Key Divergent Enzyme | DHCR24 | ERG4 | SSR2 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7